Enantiomeric Identity: CAS and MDL Registry-Level Differentiation of (S)- vs. (R)-3-Ethylmorpholine
(S)-3-Ethylmorpholine (CAS 748117-01-3) and its enantiomer (R)-3-ethylmorpholine (CAS 74572-05-7) are chemically identical in molecular formula (C₆H₁₃NO) and molecular weight (115.17 g/mol) yet are assigned distinct CAS numbers and MDL identifiers (MFCD11519097 for the S-enantiomer vs. MFCD11519096 for the R-enantiomer) in chemical registries, reflecting their non-superimposable three-dimensional structures . The (S)-enantiomer is encoded by the isomeric SMILES string CC[C@H]1COCCN1, whereas the (R)-enantiomer bears the @@ tetrahedral specification . This absolute stereochemical distinction means that any chiral-sensitive downstream application—including enzyme binding, receptor agonism/antagonism, or asymmetric induction—cannot interchangeably use the two enantiomers without altering the stereochemical outcome of the synthetic sequence or the biological readout .
| Evidence Dimension | Chemical registry and stereochemical identity |
|---|---|
| Target Compound Data | CAS 748117-01-3; MDL MFCD11519097; SMILES CC[C@H]1COCCN1; IUPAC (3S)-3-ethylmorpholine |
| Comparator Or Baseline | (R)-3-Ethylmorpholine: CAS 74572-05-7; MDL MFCD11519096; SMILES CC[C@@H]1COCCN1; IUPAC (3R)-3-ethylmorpholine |
| Quantified Difference | Opposite absolute configuration at C3; non-interchangeable in any chirality-dependent context |
| Conditions | Registry-level chemical identity comparison |
Why This Matters
For procurement, selection of the correct enantiomer is the single most consequential decision—ordering the (R)-enantiomer instead of the (S)-enantiomer will invert all downstream stereocenters and invalidate any structure-activity relationship established for the target series.
